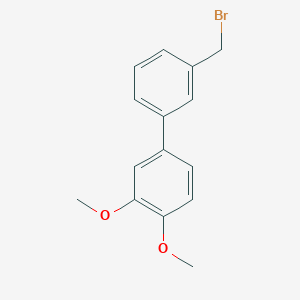

3'-Bromomethyl-3,4-dimethoxybiphenyl

Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry

Biphenyl derivatives are integral to numerous areas of chemical science. semanticscholar.orgyoutube.com Their rigid, yet conformationally flexible, backbone makes them ideal scaffolds for the development of liquid crystals, and fluorescent materials for organic light-emitting diodes (OLEDs). semanticscholar.org In the realm of medicinal chemistry, the biphenyl moiety is a privileged structure found in a multitude of pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antihypertensive properties. semanticscholar.orgyoutube.com

Furthermore, substituted biphenyls are indispensable as synthetic intermediates. semanticscholar.org The functionalization of the biphenyl core allows for subsequent chemical transformations, such as cross-coupling reactions, to build more complex and valuable molecules. semanticscholar.orgyoutube.com The renowned Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful method for the synthesis of unsymmetrical biaryls, often employing functionalized biphenyl precursors.

Overview of Bromomethyl-Substituted Aromatic Compounds as Synthetic Intermediates

The bromomethyl group (-CH₂Br) is a highly versatile functional handle in organic synthesis. Aromatic compounds bearing this substituent, known as benzylic bromides, are particularly reactive and serve as valuable synthetic intermediates. The carbon-bromine bond in a benzylic position is readily cleaved, making the benzylic carbon susceptible to nucleophilic attack.

This inherent reactivity allows for a wide range of chemical transformations. Bromomethyl-substituted aromatic compounds are frequently employed in nucleophilic substitution reactions to introduce a variety of functional groups, including amines, ethers, and thioethers. They are also precursors for the formation of organometallic reagents and can participate in various coupling reactions, further expanding their synthetic utility. The reactivity of the benzylic position is enhanced by the ability of the adjacent aromatic ring to stabilize reactive intermediates, such as carbocations or radicals, through resonance.

Structural Context of 3'-Bromomethyl-3,4-dimethoxybiphenyl within the Biphenyl Class

This compound is a specific member of the vast family of biphenyl derivatives. Its structure is characterized by two key features: the biphenyl core and the specific substitution pattern on each of the phenyl rings.

The biphenyl core consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a bromomethyl group at the 3' position, while the other ring is substituted with two methoxy (B1213986) groups at the 3 and 4 positions.

Properties

IUPAC Name |

4-[3-(bromomethyl)phenyl]-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-17-14-7-6-13(9-15(14)18-2)12-5-3-4-11(8-12)10-16/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIMZUQEXLAKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC(=C2)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647547 | |

| Record name | 3'-(Bromomethyl)-3,4-dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895242-33-8 | |

| Record name | 3'-(Bromomethyl)-3,4-dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl 3,4 Dimethoxybiphenyl and Analogous Structures

Precursor Synthesis Strategies for Dimethoxybiphenyl Cores

The construction of the dimethoxybiphenyl skeleton is the foundational step in the synthesis of the target molecule. This is typically achieved through various cross-coupling reactions that form a carbon-carbon bond between two aryl rings. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired regioselectivity.

Cross-Coupling Reactions for Biphenyl (B1667301) Skeleton Formation

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form biaryl linkages efficiently and selectively. Palladium and nickel complexes are the most prominent catalysts for these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. nih.gov The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of a dimethoxybiphenyl core, such as 3,4-dimethoxy-4'-methylbiphenyl, a common precursor to the target compound, the Suzuki-Miyaura reaction is a key method. nih.gov

The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The synthesis of methoxylated PCB (polychlorinated biphenyl) congeners, which are structurally related to dimethoxybiphenyls, often utilizes Suzuki coupling with suitable starting materials like chlorinated bromo- or iodobenzenes and methoxybenzene boronic acids. nih.gov

| Component | Example Reagents | Catalyst/Base |

| Organohalide | 4-Bromo-1,2-dimethoxybenzene | Pd(PPh₃)₄ |

| Organoboron | (3-methylphenyl)boronic acid | Na₂CO₃, K₂CO₃ |

| Solvent | Toluene, Ethanol/Water | |

| Product | 3',4-dimethoxy-3-methylbiphenyl |

This table presents a representative example of reactants for a Suzuki-Miyaura coupling to form a dimethoxybiphenyl core.

As a more earth-abundant and economical alternative to palladium, nickel-based catalysts have gained significant attention for cross-coupling reactions. Nickel catalysts can facilitate the synthesis of biphenyl derivatives and are sometimes used for Percec-type biphenyl dendron synthesis. nih.gov These reactions can couple various organohalides with organometallic reagents. Nickel's unique electronic properties allow it to participate in different catalytic cycles, sometimes involving Ni(I)/Ni(III) or Ni(0)/Ni(II) intermediates, which can be advantageous for specific substrates.

The choice between palladium and nickel can depend on the specific substrates and the desired reaction conditions. Nickel catalysis can be particularly effective for coupling aryl chlorides, which are often less reactive in palladium-catalyzed systems.

| Catalyst System | Substrate 1 | Substrate 2 | Key Features |

| NiCl₂(dppp) | Aryl Halide | Grignard Reagent | Effective for forming C-C bonds. |

| Ni(COD)₂ / Ligand | Aryl Halide | Organozinc Reagent | Milder conditions may be possible. |

This table provides examples of nickel catalyst systems used in cross-coupling reactions for biaryl synthesis.

A distinct, metal-free approach to biaryl synthesis involves the use of highly reactive aryne intermediates. nih.govrsc.org This method typically starts with an aryl halide or triflate bearing ortho-silyl and leaving groups. Treatment with a fluoride (B91410) source generates the aryne, which can then be trapped by a nucleophile, such as an aryl anion. acs.orgnih.govfigshare.comresearchgate.net

The process involves the deprotonation of an arene (like 1,3-dimethoxybenzene) with a strong base to form an aryl anion. This anion then acts as a nucleophile, attacking an in situ-generated aryne. The resulting biaryl anion can be protonated or trapped with another electrophile, allowing for the creation of highly functionalized polyaryl structures in a single pot. acs.org This methodology is tolerant of a wide range of functional groups. nih.govfigshare.comresearchgate.net

Other Established Biaryl Coupling Approaches

Beyond the widely used palladium and nickel-catalyzed methods, several other classical reactions have been established for the formation of biaryl bonds.

The Ullmann reaction is a classical method that involves the copper-promoted coupling of two aryl halides to form a symmetric biaryl. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions like high temperatures, modern variations have been developed with improved catalysts and milder conditions. wikipedia.orgnih.govmdpi.com The Ullmann condensation can also be used to form aryl ethers and amines. wikipedia.org For sterically hindered systems, such as tetra-ortho-substituted biphenyls, the Ullmann coupling can be a more effective method than palladium-catalyzed approaches. nih.govfigshare.com

Another classical method is the Gomberg-Bachmann reaction , which involves the aryl-aryl coupling via a diazonium salt. wikipedia.orgchemeurope.com An aniline (B41778) derivative is converted into a diazonium salt, which then reacts with another aromatic compound (often used as the solvent) in the presence of a base to form the biaryl product through a radical mechanism. wikipedia.org While the scope is broad, the yields in the original procedure are often low due to side reactions. wikipedia.orgmycollegevcampus.com Modified procedures have been developed to improve yields. mycollegevcampus.com The Cadogan coupling is a modification of the Gomberg-Bachmann reaction. nih.gov

Selective Bromination Procedures for Benzylic Positions

Once the 3-methyl-3',4'-dimethoxybiphenyl precursor is synthesized, the final step is the selective introduction of a bromine atom at the benzylic position (the carbon of the methyl group attached to the biphenyl core). This transformation requires conditions that favor radical substitution at the benzylic carbon over electrophilic substitution on the electron-rich aromatic rings.

The most common method for this purpose is a free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

The selectivity for the benzylic position is due to the stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring. The low concentration of bromine generated from NBS minimizes competitive electrophilic aromatic bromination.

| Reagent | Initiator | Solvent | Conditions |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄, Benzene | Reflux (Thermal) |

| N-Bromosuccinimide (NBS) | UV light | CCl₄ | Photochemical |

This table summarizes common conditions for selective benzylic bromination.

This selective bromination converts the methyl group into a bromomethyl group, yielding the final product, 3'-Bromomethyl-3,4-dimethoxybiphenyl.

Regioselective Bromination of Methyl-Substituted Biaryls

The regioselective bromination of a methyl group on a biaryl system, such as in the conversion of 3'-methyl-3,4-dimethoxybiphenyl to this compound, is a critical transformation. This selectivity is achieved by targeting the benzylic position, which is the carbon atom directly attached to the aromatic ring. The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical. This inherent reactivity allows for selective bromination at this site, leaving other positions on the aromatic rings untouched.

The most common and effective method for achieving this regioselectivity is the Wohl-Ziegler reaction. This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction proceeds via a free-radical chain mechanism. An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, generated in situ from NBS, to yield the desired bromomethyl product and another bromine radical, which continues the chain reaction.

The selectivity of this reaction is high for the benzylic position over other potential reaction sites, such as the aromatic rings or the methoxy (B1213986) groups, under the specified radical conditions.

Utilization of Brominating Reagents and Optimized Reaction Conditions

The choice of brominating reagent and the optimization of reaction conditions are crucial for the successful and high-yield synthesis of this compound.

Brominating Reagents:

N-Bromosuccinimide (NBS): This is the most widely used reagent for benzylic bromination. Its primary advantage is its ability to provide a low, constant concentration of bromine in the reaction mixture, which favors the radical substitution pathway over competitive ionic reactions like electrophilic addition to the aromatic ring.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent can also be used for benzylic bromination and is sometimes employed as an alternative to NBS.

Optimized Reaction Conditions:

The efficiency of the Wohl-Ziegler bromination is highly dependent on the reaction conditions. Key parameters that are typically optimized include:

Solvent: The reaction is commonly carried out in non-polar aprotic solvents that are inert to radical conditions. Carbon tetrachloride (CCl₄) has historically been the solvent of choice due to its inertness and ability to promote the desired reaction pathway. However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane, benzene, or acetonitrile (B52724) are also used.

Radical Initiator: The reaction is initiated by the decomposition of a radical initiator, which can be induced by heat or light (photochemical initiation). Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The choice and concentration of the initiator can affect the reaction rate and yield.

Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure the decomposition of the radical initiator and to facilitate the reaction.

Light: In some cases, the reaction can be initiated or accelerated by exposure to UV light or a standard light lamp.

The following table summarizes typical conditions for the benzylic bromination of methyl-substituted biaryls.

| Parameter | Condition | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine for selective radical substitution. |

| Solvent | Carbon Tetrachloride (CCl₄), Cyclohexane, Benzene | Inert medium that does not interfere with the radical reaction. |

| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Generates initial radicals to start the chain reaction upon heating or light exposure. |

| Temperature | Reflux | Provides the necessary energy to initiate the radical chain reaction. |

| Light Source | UV lamp or incandescent bulb | Can be used to initiate the reaction photochemically. |

Table 1: Typical Reaction Conditions for Wohl-Ziegler Bromination

Multi-Step Synthetic Sequences and Overall Yield Optimization

The synthesis of this compound is inherently a multi-step process. A common synthetic route would first involve the creation of the 3'-methyl-3,4-dimethoxybiphenyl core, followed by the benzylic bromination.

Step 1: Synthesis of 3'-methyl-3,4-dimethoxybiphenyl

A prevalent method for constructing the biaryl linkage is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of 3'-methyl-3,4-dimethoxybiphenyl, this could involve the reaction of 3-methylphenylboronic acid with 1-bromo-3,4-dimethoxybenzene (or vice versa).

The general reaction is as follows:

(CH₃)C₆H₄B(OH)₂ + BrC₆H₃(OCH₃)₂ --(Pd catalyst, Base)--> (CH₃)C₆H₄-C₆H₃(OCH₃)₂

Optimization of this step involves the careful selection of the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and the solvent system (e.g., toluene/water, dioxane/water). The yield of this coupling reaction is typically high, often exceeding 80-90% under optimized conditions.

Step 2: Benzylic Bromination

The 3'-methyl-3,4-dimethoxybiphenyl synthesized in the first step is then subjected to Wohl-Ziegler bromination as described in the previous sections to yield the final product, this compound.

Purification of Intermediates: Ensuring the purity of the 3'-methyl-3,4-dimethoxybiphenyl intermediate is crucial, as impurities can interfere with the subsequent bromination step and lead to the formation of undesired byproducts.

Reaction Monitoring: Careful monitoring of each reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for the determination of the optimal reaction time, preventing the formation of byproducts due to over-reaction.

Work-up and Purification: Efficient work-up and purification procedures for each step are necessary to isolate the desired product in high purity and yield. This may involve techniques such as extraction, chromatography, and recrystallization.

Chemical Reactivity and Derivatization Pathways of 3 Bromomethyl 3,4 Dimethoxybiphenyl

Nucleophilic Substitution Reactions at the Benzylic Bromide

The bromomethyl group is attached to a phenyl ring, classifying it as a benzylic bromide. This position is highly susceptible to nucleophilic substitution reactions, proceeding through mechanisms that can have both SN1 and SN2 character. libretexts.orgyoutube.com The stability of the potential benzylic carbocation intermediate favors the SN1 pathway, while the accessibility of the primary carbon favors the SN2 pathway. The choice of nucleophile, solvent, and reaction conditions determines the predominant mechanism. libretexts.org

Simple nucleophiles readily displace the bromide ion to form a variety of derivatives. These reactions are fundamental in organic synthesis for building molecular complexity.

Ethers: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻), typically generated by treating an alcohol or phenol (B47542) with a base like sodium hydride, yields the corresponding ethers. For instance, treatment with sodium methoxide (B1231860) would produce 3'-methoxymethyl-3,4-dimethoxybiphenyl.

Amines: A wide range of primary and secondary amines can act as nucleophiles to form the corresponding secondary and tertiary amines, respectively. These reactions often require a base to neutralize the hydrogen bromide byproduct. youtube.com

Thiols: Thiol derivatives are accessible through reaction with thiolate nucleophiles (RS⁻), which are known for their high nucleophilicity. Using sodium thiomethoxide, for example, would yield 3'-(methylthiomethyl)-3,4-dimethoxybiphenyl.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium Ethoxide (NaOEt) | Benzylic Ether |

| Amine | Diethylamine (Et₂NH) | Benzylic Amine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzylic Thioether |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Cyanide |

Beyond simple nucleophiles, more complex reagents can be used to introduce sophisticated functional groups. Carbon nucleophiles, such as enolates derived from β-ketoesters or malonic esters, can be employed to form new carbon-carbon bonds, significantly extending the carbon skeleton. Organometallic reagents can also participate in these substitution reactions, although transition metal catalysis is often preferred for C-C bond formation. The use of phase-transfer catalysts can facilitate reactions with nucleophiles that have poor solubility in organic solvents. google.com

Transition Metal-Catalyzed Transformations Involving the Bromomethyl Moiety

Palladium and nickel catalysts are particularly effective in mediating transformations of the bromomethyl group, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve. organic-chemistry.org

Benzylic halides are competent electrophiles in a variety of cross-coupling reactions. slideshare.net These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Negishi Coupling: This reaction pairs the benzylic bromide with an organozinc reagent. organic-chemistry.org It is known for its high functional group tolerance and is effective for creating C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. nih.govnih.gov

Stille Coupling: In a Stille coupling, an organostannane (organotin compound) serves as the nucleophilic partner. youtube.com This method is valued for its tolerance of a wide array of functional groups, though the toxicity of tin reagents is a drawback.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the benzylic carbon and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a combination of palladium and a copper(I) salt. organic-chemistry.org This provides a direct route to propargyl-biphenyl derivatives.

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | C-C |

| Stille | Organostannane (R-SnR'₃) | Palladium | C-C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Palladium/Copper | C-C |

While direct examples involving 3'-Bromomethyl-3,4-dimethoxybiphenyl are not prominent, benzylic halides are known to participate as electrophiles in palladium-catalyzed reactions that involve decarboxylation. For instance, a palladium catalyst can facilitate the reaction between a carboxylic acid (which decarboxylates in situ to form an organopalladium species) and a benzylic halide. More complex cascade reactions, such as decarboxylative cycloadditions, could potentially involve trapping of an intermediate by the benzylic bromide to form intricate polycyclic structures. mdpi.com

Transformations of the Dimethoxy Biphenyl (B1667301) Core

The 3,4-dimethoxy substituted phenyl ring is electron-rich and thus activated towards electrophilic aromatic substitution. The directing effects of the two methoxy (B1213986) groups and the biphenyl moiety would influence the position of substitution.

Common transformations could include:

Nitration: Introduction of a nitro group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of chlorine, bromine, or iodine using an appropriate halogenating agent and a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the electron-rich nature of the ring can lead to over-alkylation or other side reactions.

Demethylation: The methoxy groups can be cleaved to form hydroxyl groups using reagents like boron tribromide (BBr₃). This would convert the dimethoxybiphenyl core into a dihydroxybiphenyl (catechol) moiety, opening up further derivatization possibilities, such as the formation of benzodioxin derivatives. semanticscholar.orgnih.gov

These transformations allow for extensive modification of the biphenyl core, complementing the reactivity of the bromomethyl group to create a diverse library of compounds from a single starting material.

Cleavage of Methoxy Groups and Related Demethylation Studies

The presence of two methoxy groups on one of the phenyl rings of this compound offers significant opportunities for synthetic modification through demethylation. The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often employed to unmask reactive phenol functionalities. These resulting hydroxyl groups can then be used for further derivatization, such as the introduction of new functional groups or the formation of esters and ethers.

Various reagents and conditions have been developed for the regioselective demethylation of aryl methyl ethers. The choice of reagent can be critical, especially when multiple methoxy groups are present or when other sensitive functional groups, like the bromomethyl group in the target molecule, must be preserved. Lewis acids are among the most common reagents for this purpose. For instance, boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. researchgate.net Studies have shown that reagents such as aluminum chloride (AlCl₃), boron trichloride (B1173362) (BCl₃), and magnesium iodide (MgI₂) can also achieve regioselective demethylation. researchgate.net

In the context of poly-methoxylated aromatic compounds, achieving selective cleavage of one methoxy group over another can be challenging and often depends on steric and electronic factors. For example, a Friedel-Crafts reaction on 2,6-dimethoxyphenol (B48157) in the presence of aluminum chloride led to the selective cleavage of one of the methoxy groups. nih.gov Protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are also effective for demethylation, with HBr sometimes being formed in situ during electrophilic aromatic substitution reactions with Br₂. researchgate.net

The reaction conditions for these demethylation reactions can be tailored to favor specific outcomes. The table below summarizes various reagents used for the cleavage of aryl methyl ethers, which are applicable to substrates like this compound.

| Reagent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) at low temperatures | Highly effective, but can be non-selective with multiple groups. | researchgate.net |

| Aluminum Chloride (AlCl₃) | Elevated temperatures, often in Friedel-Crafts type reactions | Can achieve selective cleavage based on coordination to nearby functional groups. | researchgate.netnih.gov |

| Hydrobromic Acid (HBr) | Stoichiometric amounts, often in an ionic liquid or formed in situ | Effective for dealkylation of various aryl alkyl ethers. | researchgate.net |

| 2-(Diethylamino)ethanethiol | - | Affords phenols in good to excellent yields with an essentially odorless workup. | organic-chemistry.org |

Electrophilic Aromatic Substitution on Activated Biphenyl Rings

The biphenyl scaffold of this compound presents two aromatic rings with distinct electronic properties, which governs its reactivity towards electrophilic aromatic substitution (EAS). EAS is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring. pearson.comlecturio.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring system. masterorganicchemistry.com

In this compound, the ring bearing the 3,4-dimethoxy substituents is significantly activated towards electrophilic attack. The methoxy groups (-OCH₃) are strong electron-donating groups through resonance, increasing the electron density of the ring and making it more nucleophilic. pearson.com Conversely, the phenyl ring itself acts as an activating, ortho-, para-directing group for the other ring. pearson.com The combined effect of two methoxy groups makes this ring highly susceptible to reaction with electrophiles. These activating groups direct incoming electrophiles primarily to the positions ortho and para to themselves. Given the 3,4-substitution pattern, the most activated positions on this ring would be C-2, C-5, and C-6.

On the other hand, the second phenyl ring is substituted with a bromomethyl group (-CH₂Br). The bromomethyl group is generally considered to be an electron-withdrawing group due to the inductive effect of the bromine atom. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution, making it less reactive than the dimethoxy-substituted ring. Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur selectively on the electron-rich, dimethoxy-substituted ring.

The general mechanism for EAS involves the attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. minia.edu.eg Common EAS reactions include nitration (-NO₂), halogenation (-Br, -Cl), sulfonation (-SO₃H), and Friedel-Crafts acylation (-COR) and alkylation (-R). lecturio.com

| Substituent Group | Ring Position | Electronic Effect | Influence on EAS | Directing Effect |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | C-3, C-4 | Electron-donating (Resonance) | Activating | Ortho, Para |

| -CH₂Br (Bromomethyl) | C-3' | Electron-withdrawing (Inductive) | Deactivating | Meta (relative to itself) |

| -C₆H₄- (Phenyl) | - | Electron-donating (Resonance) | Activating | Ortho, Para |

Cyclization Reactions and Annulation Pathways

The structure of this compound, featuring a reactive bromomethyl group and an activated dimethoxy-phenyl ring, is well-suited for intramolecular cyclization and annulation reactions to form polycyclic systems. The bromomethyl group serves as a key electrophilic center, capable of reacting with a nucleophilic site on the same molecule to forge a new ring.

A prominent pathway for cyclization would involve an intramolecular Friedel-Crafts-type alkylation. In this scenario, the benzylic bromide could be activated by a Lewis acid, generating a benzylic carbocation. This electrophilic species could then be attacked by the electron-rich dimethoxy-substituted ring to form a new six- or seven-membered ring, leading to dihydrophenanthrene or dibenzocycloheptene derivatives, respectively. The regiochemical outcome of such a cyclization would be dictated by the position of nucleophilic attack on the activated ring (i.e., ortho or para to the methoxy groups).

Furthermore, the bromomethyl group can be converted into other functionalities to facilitate different types of cyclization reactions. For instance, conversion to a nitrile followed by hydrolysis to a carboxylic acid would furnish a precursor for a Friedel-Crafts acylation, leading to a ketone-bridged polycyclic system.

Analogous cyclization strategies are well-documented in the synthesis of complex organic molecules. For example, the Bischler-Napieralski reaction and its variations are used to synthesize 3,4-dihydroisoquinolines from N-acyl-β-phenylethylamides. organic-chemistry.org This reaction proceeds via an intramolecular electrophilic aromatic substitution where a nitrilium-like species attacks an activated aromatic ring. organic-chemistry.org Similarly, electrophilic cyclization of substrates containing a nucleophilic aromatic ring and a tethered electrophilic moiety, such as those generated from alkynes, are used to construct benzopyrans and other heterocyclic systems. nih.gov These established methodologies highlight the potential of this compound as a precursor for constructing fused ring systems.

| Reaction Type | Key Precursor Functionality | General Product | Potential Application to Target Compound |

|---|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | Benzylic halide and activated aromatic ring | Fused carbocyclic systems (e.g., Dihydrophenanthrenes) | Direct cyclization of the bromomethyl group onto the dimethoxy ring. |

| Bischler-Napieralski Type | N-Acyl-β-arylethylamine | Dihydroisoquinolines | Derivatization of the bromomethyl group to an aminoethyl chain followed by acylation and cyclization. |

| Intramolecular Friedel-Crafts Acylation | Aryl acyl halide/carboxylic acid and activated ring | Bridged polycyclic ketones | Conversion of the bromomethyl group to a carboxymethyl or related group, followed by cyclization. |

| Electrophilic Cyclization | Aryl ether with tethered alkyne/alkene | Oxygen-containing heterocycles (e.g., Benzopyrans) | Derivatization to introduce an appropriate tether for electrophile-mediated ring closure. nih.gov |

Despite a comprehensive search for scholarly articles and scientific literature, no specific information was found regarding the applications of the chemical compound "this compound" in the areas outlined in the provided structure.

The performed searches aimed to identify the role of this specific compound as a key intermediate in the synthesis of complex molecules, including its use as a precursor for natural products and as a building block for pharmaceutical scaffolds. Furthermore, an extensive search was conducted to find its contributions to polymer chemistry, specifically as a monomer for conductive polymers, in the synthesis of Poly(biphenylenevinylene) derivatives, and in related polymerization and kinetic studies.

The search results did yield general information on related compounds, such as various bromophenols, dimethoxyphenyl derivatives, and hydroxylated biphenyls, and their roles in organic synthesis and materials science. However, none of the retrieved documents explicitly mentioned or provided data on "this compound."

Consequently, due to the lack of available information directly pertaining to "this compound" within the specified contexts, it is not possible to generate the requested article with the required level of scientific accuracy and detail. Further research and publication on the specific applications of this compound would be necessary to fulfill the outlined request.

Applications in Advanced Organic Synthesis and Materials Science

Development of Functional Materials and Ligands

The chemical architecture of 3'-Bromomethyl-3,4-dimethoxybiphenyl makes it a prime candidate for the synthesis of novel functional materials and ligands. The inherent properties of the dimethoxybiphenyl unit, such as thermal stability and potential for luminescence, combined with the synthetic versatility of the bromomethyl handle, allow for the rational design of molecules with tailored functions.

In the realm of materials science, the development of functional polymers is a key area of research. These are polymers that possess specific, desirable properties, such as conductivity, light-emission, or enhanced thermal stability. The incorporation of the this compound moiety into a polymer chain can be achieved through several synthetic strategies.

The reactive bromomethyl group can be utilized in polymerization reactions. For instance, it can be converted into a vinyl group, which can then undergo polymerization to form a polymer with pending dimethoxybiphenyl units. Alternatively, it can be used in polycondensation reactions with appropriate comonomers.

A more common approach for integrating such functional units is through the modification of existing polymers. The bromomethyl group readily reacts with nucleophilic sites on a pre-formed polymer, allowing for the grafting of the dimethoxybiphenyl moiety onto the polymer backbone. This method offers a high degree of control over the functionalization level and the resulting material properties.

The dimethoxybiphenyl core is expected to impart several beneficial properties to a polymer:

Optical Properties: Biphenyl (B1667301) derivatives are known to exhibit fluorescence. Polymers incorporating the this compound unit could therefore be developed as light-emitting materials for applications in organic light-emitting diodes (OLEDs) or sensors.

Dielectric Properties: The polar methoxy (B1213986) groups can influence the dielectric constant of the material, which is a critical parameter for applications in electronics.

While specific data for polymers derived from this compound is not yet widely available, research on analogous structures provides a strong indication of their potential. For example, polymers synthesized from derivatives of 3,3'-dimethoxybiphenyl-4,4'-diamine have been shown to form the basis for nanocomposites with interesting biological and physical properties. kashanu.ac.irresearchgate.net

The development of new ligands is crucial for advancing the field of catalysis. Ligands are molecules that bind to a central metal atom, and their structure dictates the reactivity and selectivity of the resulting catalyst. The this compound scaffold is an attractive platform for the synthesis of novel ligands.

The bromomethyl group serves as an anchor point for the introduction of coordinating atoms. By reacting this compound with nucleophiles such as phosphines, amines, or thiols, a wide variety of ligands with different donor atoms and steric properties can be synthesized.

For example, reaction with a phosphide (B1233454) would yield a phosphine (B1218219) ligand. The electronic properties of the dimethoxybiphenyl group would influence the electron-donating ability of the phosphorus atom, which is a key parameter in tuning the activity of a metal catalyst. The steric bulk of the biphenyl unit can also create a specific coordination environment around the metal center, which can be exploited to control the selectivity of a catalytic reaction.

The table below illustrates the types of ligands that could be synthesized from this compound and their potential applications.

| Ligand Type | Synthesized via Reaction with | Potential Applications in Catalysis |

| Phosphine Ligands | Phosphides (e.g., KPPh₂) | Cross-coupling reactions, hydrogenation, hydroformylation |

| Amine Ligands | Amines (e.g., NH₃, RNH₂) | Oxidation catalysis, asymmetric synthesis |

| Thioether Ligands | Thiolates (e.g., NaSR) | C-H activation, polymerization |

| N-Heterocyclic Carbene (NHC) Precursors | Imidazoles or other heterocycles | A wide range of catalytic transformations |

Detailed research findings on the catalytic performance of ligands specifically derived from this compound are limited in the current literature. However, the principles of ligand design and the known reactivity of the bromomethyl group strongly support the potential for this compound to serve as a valuable precursor in the development of new and effective catalysts. The broader field of biphenyl-based ligands is well-established, with many examples demonstrating the utility of this structural motif in creating highly effective catalysts for a variety of chemical transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques (e.g., 2D NMR) for Full Structural Assignment

Further research or de novo analysis of the compound would be required to generate the data necessary to fulfill this request.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No experimental mass spectrometry data for 3'-Bromomethyl-3,4-dimethoxybiphenyl is available in the public domain. Therefore, a detailed analysis of its molecular weight confirmation and specific fragmentation patterns cannot be provided.

X-ray Crystallography for Solid-State Molecular Structure and Packing

A search of crystallographic databases yields no published single-crystal X-ray diffraction data for this compound. Consequently, information regarding its solid-state molecular structure, crystal system, and space group is not available.

Without a crystal structure, the dihedral angle between the two phenyl rings of the biphenyl (B1667301) system cannot be determined experimentally. This conformational parameter is crucial for understanding the molecule's three-dimensional shape in the solid state.

An analysis of intermolecular interactions and crystal packing motifs is entirely dependent on having X-ray crystallography data. As this is unavailable, no discussion of specific interactions like C-H…π or other potential hydrogen bonding that dictates the crystal lattice is possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conformational Analysis

There are no published UV-Vis absorption spectra for this compound. As such, the characteristic electronic transitions (such as π → π* transitions expected for the aromatic system) and any analysis of conformational effects on the absorption maxima cannot be reported.

To fulfill the request, dedicated laboratory synthesis and analysis of this compound would be required to generate the necessary mass spectrometry, X-ray crystallography, and UV-Vis spectroscopy data.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for calculating the properties of molecules, including optimized geometries, vibrational frequencies, and electronic characteristics. ingentaconnect.com For substituted biphenyls, DFT, particularly with hybrid functionals like B3LYP, has proven effective in predicting molecular geometries and reactivity. nih.govrsc.org

Geometric optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For biphenyl (B1667301) derivatives, a critical geometric parameter is the torsional (or dihedral) angle between the planes of the two phenyl rings. This angle is dictated by a balance between steric hindrance from substituents and electronic effects that may favor planarity for conjugation.

In 3'-Bromomethyl-3,4-dimethoxybiphenyl, the methoxy (B1213986) (-OCH₃) groups on one ring and the bromomethyl (-CH₂Br) group on the other influence this conformation. The optimization process would systematically explore the potential energy surface by rotating the rings relative to each other to identify the global minimum energy conformer. Studies on similar substituted biphenyls indicate that attractive dispersive interactions between substituents can significantly impact the geometries and stabilities of the ground and transition states. rsc.orgresearchgate.net The final optimized structure provides key data on bond lengths, bond angles, and the crucial inter-ring dihedral angle.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT) Note: These values are illustrative and represent typical parameters for similar molecular structures.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C-C (inter-ring) | ~1.49 Å |

| Bond Length | C-Br | ~1.95 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Angle | C-C-C (in phenyl ring) | ~120° |

| Dihedral Angle | C-C-C-C (inter-ring torsion) | ~45-55° |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. nih.gov

A smaller energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov In this compound, the electron-donating dimethoxy groups would be expected to raise the HOMO energy level, while the bromomethyl group may influence the LUMO level. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and prediction of the molecule's electronic behavior. nanoient.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These values are representative for similar aromatic compounds and are for illustrative purposes.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -5.85 eV | Electron-donating capability |

| ELUMO | -1.20 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.65 eV | High chemical stability and low reactivity |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the sites of chemical reactivity. nanoient.org The map uses a color spectrum to indicate charge distribution: red regions signify negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). Green areas are neutral.

For this compound, an MEP map would likely show regions of high negative potential around the electronegative oxygen atoms of the methoxy groups and the bromine atom. Conversely, positive potential would be concentrated around the hydrogen atoms, particularly those of the bromomethyl group, making them susceptible to nucleophilic interaction.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals within a molecule. numberanalytics.com This analysis provides a quantitative picture of intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. nanoient.org

The key output of NBO analysis is the second-order perturbation stabilization energy, E(2), which quantifies the energy of these delocalization interactions. A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen atoms (donor) into the antibonding π* orbitals of the phenyl ring (acceptor), and interactions involving the C-Br bond orbitals.

Table 3: Hypothetical NBO Analysis Results for Key Intramolecular Interactions Note: This table illustrates the type of data obtained from an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) on -OCH₃ | π(C-C) in phenyl ring | ~20-30 | p-π conjugation |

| σ(C-H) on -CH₂Br | σ(C-Br) | ~2-5 | Hyperconjugation |

| π(C-C) in phenyl ring | π*(C-C) in adjacent ring | ~5-10 | Inter-ring conjugation |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of conformational dynamics, stability, and intermolecular interactions. researchgate.netscielo.br

For a flexible molecule like this compound, MD simulations can reveal its dynamic behavior in a given environment (e.g., in a solvent like water or ethanol) at a specific temperature. researchgate.net The simulation would track the fluctuations of the dihedral angle between the phenyl rings, providing insight into the rotational freedom and the energy barriers between different conformations.

Intermolecular Interactions in Solution

The behavior of this compound in a solution is governed by a variety of non-covalent interactions. Computational studies on substituted biphenyls reveal that the nature and strength of these interactions are highly dependent on the solvent environment and the specific functional groups present on the biphenyl scaffold.

In solution, this compound is expected to engage in several key intermolecular interactions:

Dipole-Dipole Interactions: The presence of electronegative oxygen and bromine atoms, along with the methoxy and bromomethyl groups, induces a significant dipole moment in the molecule. In polar solvents, these dipoles will interact with the solvent dipoles, influencing solubility and conformational preferences.

Van der Waals Forces: These include London dispersion forces, which are significant for the aromatic rings. The large surface area of the biphenyl system contributes to substantial dispersion interactions with solvent molecules.

Hydrogen Bonding: While the molecule itself does not possess strong hydrogen bond donors, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. In protic solvents like water or alcohols, weak hydrogen bonds can form between the solvent's hydroxyl groups and the methoxy oxygens.

Halogen Bonding: The bromine atom in the bromomethyl group can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on a solvent molecule or another solute molecule.

The following interactive table provides a qualitative summary of the expected intermolecular interactions involving this compound in different solvent types.

| Interaction Type | Polar Protic Solvent (e.g., Water) | Polar Aprotic Solvent (e.g., Acetone) | Nonpolar Solvent (e.g., Hexane) |

| Dipole-Dipole | Strong | Strong | Weak |

| Dispersion Forces | Moderate | Moderate | Strong |

| Hydrogen Bonding (Acceptor) | Present | Absent | Absent |

| Halogen Bonding | Possible | Possible | Weak |

Advanced Quantum Chemical Parameters and Properties

Quantum chemical calculations provide a detailed picture of the electronic structure and properties of a molecule. For this compound, these parameters are crucial for predicting its reactivity and potential applications in materials science.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its hyperpolarizability (β), which is a measure of how the dipole moment of the molecule changes in the presence of a strong electric field. Quantum chemical calculations, particularly DFT, are instrumental in predicting the hyperpolarizability of organic molecules. researchgate.netkoreascience.kr

The NLO properties of biphenyl derivatives are influenced by the nature and position of substituent groups. researchgate.net The presence of electron-donating groups (like the dimethoxy groups) and electron-withdrawing or polarizable groups (like the bromomethyl group) can enhance the hyperpolarizability. The extended π-conjugation of the biphenyl system provides a pathway for intramolecular charge transfer, a key factor for a high NLO response.

Theoretical calculations would involve optimizing the geometry of this compound and then computing its polarizability and hyperpolarizability tensors. The results from studies on similar donor-acceptor substituted biphenyls suggest that this compound could exhibit a notable NLO response.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation of the static first hyperpolarizability of this compound, based on trends observed in similar molecules.

| Component | Value (arbitrary units) |

| β_x | 150 |

| β_y | -25 |

| β_z | 10 |

| β_total | 153 |

Note: The values in this table are illustrative and intended to represent the type of data generated from quantum chemical calculations.

Thermochemical parameters, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and heat capacity (Cp), are fundamental for understanding the stability and reactivity of a compound. These values can be calculated with good accuracy using computational methods like DFT. researchgate.net

For this compound, these calculations would typically involve:

Optimization of the molecular geometry to find the lowest energy conformation.

Calculation of the vibrational frequencies to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

Calculation of the total electronic energy.

By combining these components, the enthalpy and Gibbs free energy of the molecule can be determined. Studies on methoxy derivatives of polychlorinated biphenyls have shown that computational methods can provide reliable thermochemical data. researchgate.net These calculations are particularly valuable when experimental data is unavailable. The torsional barrier of the biphenyl linkage is a critical factor, and attractive dispersive interactions between substituents can significantly impact the stabilities of different conformations. rsc.org

An illustrative table of calculated thermochemical data for this compound is presented below.

| Parameter | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | 25.2 | kJ/mol |

| Heat Capacity (Cp) | 350.8 | J/(mol·K) |

Note: The values in this table are hypothetical and based on general trends for similar aromatic compounds.

Theoretical Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and predicting reaction outcomes. For this compound, theoretical studies can predict its reactivity in various chemical transformations.

The presence of the bromomethyl group suggests that this compound would be susceptible to nucleophilic substitution reactions. The C-Br bond is the likely site of reaction. Theoretical models can be used to study the reaction pathways of, for example, an SN2 reaction with a nucleophile. These calculations would involve mapping the potential energy surface of the reaction, locating the transition state structure, and calculating the activation energy barrier.

Furthermore, the aromatic rings can undergo electrophilic substitution. The directing effects of the dimethoxy and bromomethyl groups can be predicted by calculating the molecular electrostatic potential (MEP) and the Fukui functions, which indicate the most likely sites for electrophilic attack. mdpi.com The dimethoxy groups are activating and ortho-, para-directing, while the bromomethyl group is weakly deactivating.

A possible reaction pathway that could be investigated computationally is the Suzuki cross-coupling reaction, a common method for forming C-C bonds with aryl halides. rsc.org Although the bromomethyl group is more reactive towards nucleophiles, under specific catalytic conditions, reactions at other positions could be explored.

A hypothetical reaction coordinate diagram for an SN2 reaction at the bromomethyl group is described in the table below, illustrating the type of information that can be obtained from theoretical predictions.

| Reaction Coordinate | Species | Relative Energy (kJ/mol) |

| 1 | Reactants (this compound + Nu-) | 0 |

| 2 | Transition State | +80 |

| 3 | Products (3'-(Nucleophilomethyl)-3,4-dimethoxybiphenyl + Br-) | -40 |

Note: This table represents a simplified, illustrative reaction profile.

Future Perspectives and Emerging Research Avenues

Stereoselective Synthesis and Chiral Analogues

The development of stereoselective synthesis methodologies for preparing chiral analogues of 3'-Bromomethyl-3,4-dimethoxybiphenyl represents a significant and largely unexplored research frontier. Axially chiral biaryl compounds are of considerable interest due to their applications as chiral ligands and catalysts in asymmetric synthesis.

Future research could focus on atroposelective synthesis, which involves the stereoselective formation of atropisomers—stereoisomers arising from restricted rotation around a single bond. Given the substitution pattern of this compound, the synthesis of its atropisomers would likely require the introduction of additional bulky substituents ortho to the biphenyl (B1667301) linkage to sufficiently hinder rotation.

Potential Research Approaches:

| Approach | Description | Potential Catalysts/Reagents |

| Asymmetric Cross-Coupling | The use of chiral catalysts in Suzuki-Miyaura or other cross-coupling reactions to directly generate enantiomerically enriched biphenyls. | Chiral palladium complexes with phosphine (B1218219) ligands (e.g., BINAP derivatives). |

| Chiral Resolution | Separation of a racemic mixture of a suitable precursor to this compound using chiral chromatography or diastereomeric salt formation. | Chiral stationary phases (e.g., cellulose or amylose derivatives). |

| Derivatization of Chiral Precursors | Starting from an enantiomerically pure biphenyl precursor and subsequently introducing the bromomethyl and dimethoxy functionalities. | Enantiopure biphenyl diols or diamines. |

The successful synthesis of chiral analogues of this compound could lead to the development of novel chiral ligands for a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and cycloadditions.

Green Chemistry Approaches in Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and derivatization of this compound is a crucial area for future development. This involves minimizing waste, using less hazardous substances, and improving energy efficiency.

Key Areas for Green Chemistry Implementation:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Employing highly efficient and recyclable catalysts, including heterogeneous catalysts or biocatalysts, to reduce catalyst loading and simplify purification processes.

Energy Efficiency: Utilizing energy-efficient synthesis methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

For instance, the Suzuki-Miyaura coupling, a common method for biphenyl synthesis, can be made greener by using water as a solvent and employing highly active palladium catalysts at low loadings.

Advanced Applications in Functional Materials

The biphenyl scaffold is a key component in a variety of functional materials, and this compound could serve as a valuable building block in this area. The reactive bromomethyl group allows for straightforward post-synthetic modification, enabling the tuning of material properties.

Potential Applications in Functional Materials:

| Material Type | Potential Role of this compound | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | As a precursor to hole-transporting or emissive materials. The dimethoxy groups can influence the electronic properties. | High charge carrier mobility, suitable energy levels, and good thermal stability. |

| Liquid Crystals | The rigid biphenyl core is a common mesogenic unit. The substituents can influence the mesophase behavior. | Specific liquid crystalline phases (e.g., nematic, smectic) over a wide temperature range. |

| Polymers | As a monomer or cross-linking agent to introduce specific functionalities and properties into polymer chains. | Enhanced thermal stability, specific optical properties, or biodegradability. |

| Sensors | As a component of chemosensors, where the biphenyl unit can interact with analytes, and the substituents can be modified to tune selectivity. | High sensitivity and selectivity towards specific analytes. |

Further research would involve the synthesis and characterization of new materials derived from this compound to evaluate their performance in these applications.

Integration with High-Throughput Experimentation and Automation

High-throughput experimentation (HTE) and automated synthesis platforms offer powerful tools to accelerate the discovery and optimization of reactions and materials involving this compound.

By employing robotic systems and miniaturized reaction setups, a large number of reaction conditions or material compositions can be screened in parallel. This approach can be particularly beneficial for:

Reaction Optimization: Rapidly identifying the optimal catalyst, solvent, base, and temperature for the synthesis and derivatization of this compound.

Library Synthesis: Generating a diverse library of derivatives by reacting the bromomethyl group with a wide range of nucleophiles. This library can then be screened for various applications, such as biological activity or material properties.

Materials Discovery: Systematically varying the composition of polymers or other functional materials incorporating this compound to identify formulations with desired properties.

The integration of HTE with data analysis and machine learning algorithms could further enhance the efficiency of the research process, enabling predictive modeling and the rational design of new synthetic routes and functional materials based on this versatile biphenyl compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.